

commercial suppliers and availability of Ponesimod-d7

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Compound of Interest

Compound Name: *Ponesimod-d7*

Cat. No.: *B12370682*

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Ponesimod-d7: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the commercial availability, synthesis, and mechanism of action of **Ponesimod-d7**, a deuterated analog of the selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, Ponesimod.

Commercial Availability of Ponesimod-d7

Ponesimod-d7 is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to request certificates of analysis to ensure the quality of the material.

| Supplier | Catalog Number | Purity | Available Quantities |
|------------------------------|----------------|---------------|---|
| MedchemExpress | HY-10569S1 | 96.50% | Not specified |
| TLC Pharmaceutical Standards | P-458002 | Not specified | 10mg, 25mg, 50mg, 100mg (currently backordered) |
| Clinivex | Not specified | Not specified | Not specified |
| Immunomart | Not specified | Not specified | Not specified |

Synthesis and Characterization

While a detailed, step-by-step protocol for the synthesis of **Ponesimod-d7** is not readily available in the public domain, the synthesis of its non-deuterated counterpart, Ponesimod, has been described.^[1] The synthesis of **Ponesimod-d7** would likely follow a similar pathway, incorporating deuterated starting materials at the appropriate steps.

A plausible synthetic approach for Ponesimod involves a three-component coupling reaction to form the thiazolidin-4-one core, followed by an aldol-type condensation and subsequent SN2 reaction to introduce the side chain.^[1] To produce **Ponesimod-d7**, a deuterated version of n-propylamine (propan-1,1,2,2,3,3,3-d7-amine) would be used in the initial coupling step.

Key Synthetic Steps (based on Ponesimod synthesis):

- Thiazolidin-4-one core formation: A three-component coupling of a suitable isothiocyanate, n-propylamine-d7, and a 2-haloacetyl halide.^[1]
- Aldol-type condensation: Reaction of the thiazolidin-4-one core with an appropriate aldehyde.^[1]
- Side-chain attachment: An SN2 reaction with a chiral chloropropanediol derivative to yield **Ponesimod-d7**.^[1]

Characterization:

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized **Ponesimod-d7**. These would include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to verify the overall structure and the absence of proton signals at the deuterated positions.
- Mass Spectrometry (MS): To confirm the molecular weight of **Ponesimod-d7** (468.02 g/mol) and its isotopic enrichment. A study on the metabolism of ^{14}C -labeled Ponesimod utilized high-performance liquid chromatography and mass spectrometry for metabolite profiling.

Mechanism of Action: S1P1 Receptor Signaling

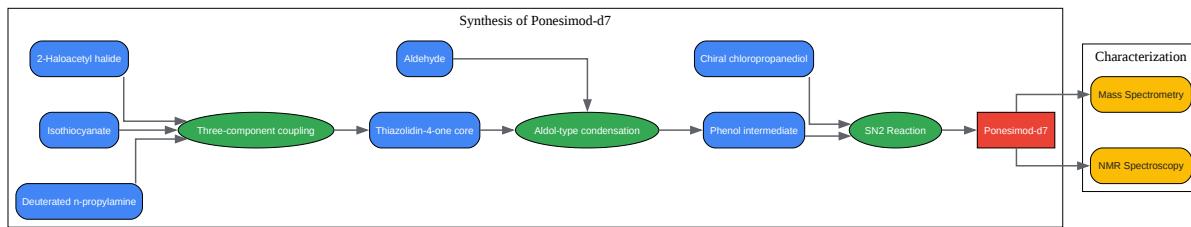
Ponesimod is a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR). **Ponesimod-d7** is expected to have the same mechanism of action. The primary therapeutic effect of Ponesimod is the modulation of lymphocyte trafficking.

Upon binding to the S1P1 receptor on lymphocytes, Ponesimod induces the internalization and subsequent degradation of the receptor. This functional antagonism prevents lymphocytes from responding to the natural S1P gradient that directs their egress from lymph nodes. The resulting sequestration of lymphocytes within the lymph nodes reduces the number of circulating lymphocytes, thereby limiting their infiltration into inflamed tissues.

The S1P1 receptor couples primarily through the Gi/o family of G proteins. Downstream signaling from the S1P1 receptor is complex and can involve multiple pathways, including:

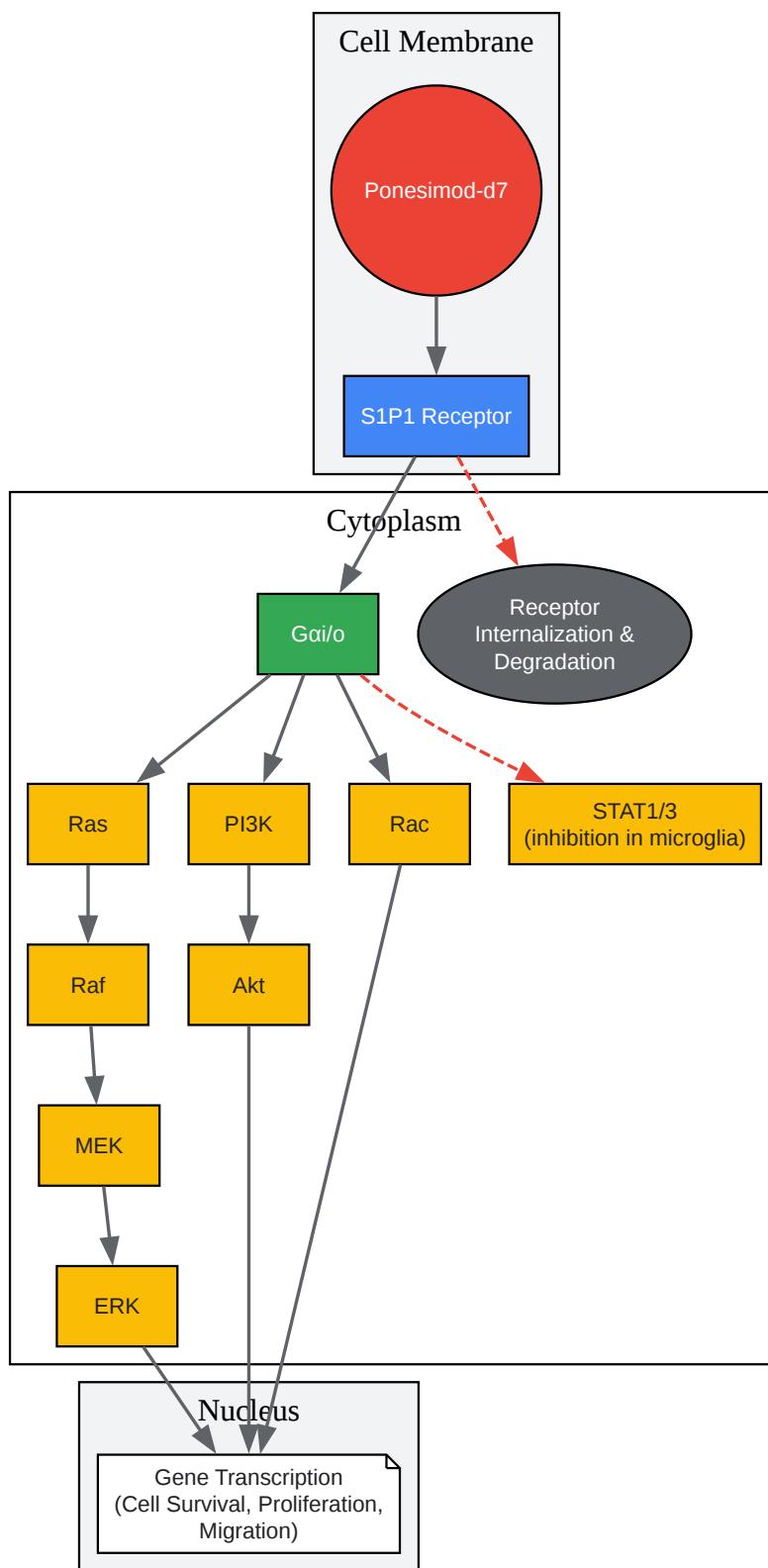
- Ras/ERK Pathway: Activation of the Ras-Raf-MEK-ERK cascade, which is involved in cell proliferation and survival.
- PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), another key pathway in cell survival and proliferation.
- Rac Pathway: Activation of the small GTPase Rac, which plays a role in cell migration and cytoskeletal rearrangements.
- STAT Pathway: In certain contexts, such as in microglia, Ponesimod has been shown to prevent the activation of STAT1 and STAT3, which are involved in pro-inflammatory signaling.

Below are diagrams illustrating the key experimental workflow and the S1P1 signaling pathway.



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A simplified workflow for the synthesis and characterization of **Ponesimod-d7**.



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Ponesimod-d7 binds to the S1P1 receptor, leading to downstream signaling.

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References

- 1. Ponesimod: Synthesis and Description _Chemicalbook [chemicalbook.com]
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